N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide
Description
N-[3-({[(4-Chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide is a synthetic amide derivative characterized by a 4-chlorophenyl urea moiety linked to a 2-methylphenyl group via a propanamide chain. Its molecular formula is C₁₈H₁₉ClN₃O₂, with a molecular weight of 344.82 g/mol. The compound’s structure features:
- A urea linkage (-NH-C(=O)-NH-), enhancing hydrogen-bonding capabilities.
- A 2-methylphenyl substituent, contributing steric bulk and influencing lipophilicity.
Properties
IUPAC Name |
N-[3-[(4-chlorophenyl)carbamoylamino]-2-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-3-16(22)20-14-5-4-6-15(11(14)2)21-17(23)19-13-9-7-12(18)8-10-13/h4-10H,3H2,1-2H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYFKDBFRXYSBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chloroaniline with isocyanates to form the corresponding urea derivative. This intermediate is then subjected to further reactions, such as acylation, to introduce the propanamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following structurally related propanamide derivatives highlight key differences in functional groups and their implications:
Key Observations :
- Halogen vs. Methoxy Groups : Replacing the 4-methoxyphenyl group in with 4-chlorophenyl (target) removes electron-donating effects, possibly increasing electrophilicity.
- Sulfamoyl vs.
Physicochemical Properties
- Lipophilicity : The 2-methylphenyl group increases logP compared to ’s methoxyphenyl, possibly enhancing membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
